2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C15H16N2O3S/c18-13(19)10-12-14(11-4-2-1-3-5-11)16-15(21-12)17-6-8-20-9-7-17/h1-5H,6-10H2,(H,18,19) |
InChI Key |
NLOCLMABXCJDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid typically involves the reaction of 2-aminothiazole derivatives with morpholine and phenyl-substituted acetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Scientific Research Applications
Chemistry
2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid is utilized as a reagent in organic reactions, particularly in the synthesis of thiazole derivatives. Its ability to participate in various chemical reactions makes it valuable for creating new compounds with tailored properties.
Biology
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that morpholine-substituted thiazoles can inhibit the growth of various microorganisms, highlighting their potential as antimicrobial agents .
- Antifungal Properties : The compound has demonstrated effectiveness against fungal strains, making it a candidate for antifungal drug development .
- Anticancer Activity : In vitro studies have revealed that derivatives of this compound possess cytotoxic effects against multiple cancer cell lines. For instance, certain morpholine-based thiazoles have been identified as potent inhibitors of carbonic anhydrase II, which is implicated in tumor growth and metastasis .
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
- Cancer Therapy : Case studies have reported on the efficacy of this compound in inhibiting cancer cell proliferation. For example, one study indicated significant growth inhibition rates against leukemia and CNS cancer cell lines .
- Drug Development : Ongoing research is focused on modifying the structure of this compound to improve its pharmacokinetic properties and enhance its effectiveness as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid ()
- Structure: Lacks the morpholino group at position 2, retaining only the phenyl group at position 4.
- Physicochemical Properties: Molecular formula C₁₁H₉NO₂S (MW: 219.26 g/mol). No reported melting point or pKa.
- Key Difference: Absence of the morpholino group reduces polarity, likely decreasing aqueous solubility compared to the target compound .
2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic Acid ()
- Structure : Substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 5.
- Physicochemical Properties: Molecular formula C₁₂H₁₀ClNO₂S (MW: 267.73 g/mol), melting point 155–156°C, pKa 3.94.
- The methyl group may sterically hinder interactions with biological targets .
2-{2-[(2-Methoxyphenyl)amino]-4-phenylthiazol-5-yl}acetic Acid ()
- Structure: Features a methoxyphenylamino group at position 2 instead of morpholino.
- Physicochemical Properties : Molecular formula C₁₈H₁₆N₂O₃S (MW: 340.40 g/mol).
- Key Difference: The methoxy group contributes moderate polarity, but the aromatic amino group may introduce hydrogen-bonding capabilities distinct from morpholino’s tertiary amine .
Morpholino-Containing Analogs
2-((4-R-3-(Morpholinomethylene)-4H-1,2,4-triazol-5-yl)thio)acetic Acids ()
- Structure: Morpholino attached to a triazole ring instead of thiazole.
- Key Difference: The triazole core alters electronic distribution and binding affinity compared to thiazole. These compounds were synthesized for studying physicochemical properties, highlighting the versatility of morpholino in heterocyclic systems .
Physicochemical Properties
Biological Activity
2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid is a compound that has garnered attention due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes and its potential antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological significance. The morpholino group enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.
Inhibition of Carbonic Anhydrase
One of the primary biological activities of this compound is its inhibition of carbonic anhydrase (CA) enzymes. Research indicates that this compound exhibits significant inhibitory effects on several isoforms of CA, including hCA II, IX, and XII, while showing no activity against hCA I.
Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms
| Compound | hCA I (IC50 µM) | hCA II (IC50 µM) | hCA IX (IC50 µM) | hCA XII (IC50 µM) |
|---|---|---|---|---|
| This compound | >1000 | 23.80 ± 0.44 | 15.00 ± 0.43 | 18.20 ± 0.43 |
This data suggests that the compound can selectively inhibit certain CA isoforms, which may have implications for treating conditions like glaucoma and cancer where these enzymes play critical roles in tumor growth and progression .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have shown that related morpholine derivatives exhibit broad-spectrum antimicrobial activity against various bacterial strains and fungi.
Table 2: Antimicrobial Activity Against Various Strains
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 3.12 |
| Candida krusei | 12.50 |
| Escherichia coli | 25.00 |
| Staphylococcus aureus | 50.00 |
These findings indicate that the compound has potential as an antimicrobial agent, particularly against Candida species .
Anticancer Activity
In addition to its effects on CA enzymes and microbial pathogens, this compound has shown promising anticancer activity. It induces apoptosis in cancer cells and can arrest the cell cycle at the G2/M phase.
Case Study: Apoptosis Induction in Cancer Cells
In vitro studies demonstrated that treatment with this compound led to increased expression of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation:
-
Cell Line : A549 (lung cancer)
- IC50 : 39 µM
- Mechanism : Induces apoptosis through up-regulation of p21.
-
Cell Line : H1975 (lung cancer)
- IC50 : 48 µM
- Mechanism : Similar pathway as observed in A549 cells.
These results suggest that the compound could be further developed as a therapeutic agent for specific types of cancer .
Structure-Activity Relationship (SAR)
The thiazole moiety's structure significantly influences the biological activity of derivatives like this compound. Variations in substituents on the thiazole ring can enhance or diminish its inhibitory potency against CA enzymes and its antimicrobial efficacy.
Key Findings from SAR Analysis
- Electron-Withdrawing Groups : Enhance activity against microbial strains.
- Lipophilicity : Increased lipophilicity correlates with better cellular uptake and efficacy.
- Hydrogen Bonding : Essential for binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via heterocyclization reactions involving morpholine derivatives and thiazole precursors. A common approach involves refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate and acetic acid, followed by recrystallization from DMF/acetic acid mixtures to enhance purity .
- Key Steps :
- Use of sodium acetate as a base to deprotonate intermediates.
- Controlled heating (reflux for 3–5 hours) to promote cyclization.
- Purification via sequential washing (acetic acid, ethanol, diethyl ether) and recrystallization.
- Data Table :
| Reaction Component | Role | Example Conditions |
|---|---|---|
| Sodium acetate | Base catalyst | 0.1 mol |
| Acetic acid | Solvent | 100 mL, reflux |
| DMF/acetic acid | Recrystallization solvent | 1:1 ratio |
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound?
- Analytical Workflow :
- IR Spectroscopy : Identifies functional groups (e.g., morpholine C-N stretch at ~1100 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, thiazole protons at δ 6.8–7.0 ppm).
- TLC : Monitors reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent) .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Approach : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, exact-exchange terms improve accuracy in predicting thermochemical properties (e.g., atomization energies with <3 kcal/mol error) .
- Applications :
- Optimizing reaction pathways for derivatives.
- Predicting binding affinities in biological targets.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., enzyme vs. cell-based).
- Structural Analog Analysis : Test derivatives with modified morpholine or phenyl groups to isolate pharmacophores.
- Meta-Analysis : Reconcile discrepancies by standardizing assay conditions (pH, temperature, solvent) .
- Case Study : Variability in antimicrobial activity may arise from differences in bacterial strain permeability or compound solubility.
Q. How can molecular docking elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Protocol :
- Protein Preparation : Retrieve target structures (e.g., kinases, GPCRs) from PDB.
- Ligand Optimization : Minimize energy of this compound using tools like AutoDock Vina.
- Pocket Analysis : Identify key interactions (e.g., hydrogen bonds with morpholine oxygen, hydrophobic contacts with phenyl group) .
- Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data to refine models.
Methodological Challenges and Solutions
- Synthetic Yield Variability :
- Spectroscopic Overlaps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
